Product packaging for 1,6-Anhydro-alpha-d-glucopyranose(Cat. No.:)

1,6-Anhydro-alpha-d-glucopyranose

Cat. No.: B8017555
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-DVKNGEFBSA-N
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Description

Chemical Characteristics: 1,6-Anhydro-alpha-d-glucopyranose, often referred to under the common name levoglucosan, is a 1,6-anhydrosugar with the molecular formula C6H10O5 and a molecular weight of 162.14 g/mol . This compound features a characteristic bicyclic structure that formally results from the elimination of a water molecule between the anomeric carbon (C1) and the C6 hydroxyl group of a D-glucose molecule . Synthesis and Production: A primary route for producing 1,6-anhydro sugars is the pyrolysis of carbohydrates such as cellulose and starch . The yield and selectivity of this process are highly dependent on reaction conditions like temperature and the presence of catalytic inorganic species. Advanced pyrolytic methods, including non-thermal plasma pre-treatment of cellulose, have been shown to significantly increase the yield of levoglucosan by favoring a selective radical-based mechanism . Alternatively, targeted chemical synthesis offers greater control over stereochemistry, often involving multi-step routes that include protecting key hydroxyl groups, activating the C6 position, and final acid-catalyzed intramolecular transglycosylation to form the 1,6-anhydro bridge . Research Applications and Value: In organic and polymer chemistry, this compound is recognized as a valuable and versatile building block . When its hydroxyl groups are protected with suitable groups, it serves as a monomer for cationic ring-opening polymerization, leading to stereoregular linear polysaccharides such as (1→6)-hexopyranoses, which are raw materials for medical and chiral separation applications . Furthermore, it can be directly used as a monomer for ring-opening multibranching polymerization to produce hyperbranched polysaccharides, which are applicable as nanomaterials . Beyond polymer science, this compound is a key starting material for the synthesis of biologically potent oligosaccharides, glycoconjugates, and antibiotics . In biofuel research, levoglucosan is a target compound in biomass pyrolysis and can be metabolized by engineered microbes, such as E. coli equipped with levoglucosan kinase, for conversion into ethanol . Handling and Disposal: This product is intended for research purposes only and is not suitable for human or veterinary use. Researchers should consult the relevant Safety Data Sheet for detailed hazard information, safe handling procedures, and proper disposal protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O5 B8017555 1,6-Anhydro-alpha-d-glucopyranose

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3S,4R,5S)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-DVKNGEFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Isolation Strategies

Pyrolytic Production Approaches

Pyrolysis, the thermal decomposition of materials at elevated temperatures in an inert atmosphere, represents a primary route for producing anhydro sugars from biomass. Specifically, the fast pyrolysis of cellulose (B213188) and starch is a common method for obtaining Levoglucosan (B13493) (1,6-anhydro-β-d-glucopyranose), the β-anomer. wikipedia.org The process involves the thermal fragmentation of the glycosidic bonds within the polysaccharide structure, followed by intramolecular cyclization to form the characteristic 1,6-anhydro bridge.

The yield and selectivity of the pyrolysis process are critically influenced by reaction conditions such as temperature, heating rate, and residence time. umn.eduacs.org Optimizing these parameters is essential to maximize the formation of the desired anhydro sugar and minimize secondary degradation reactions that lead to the formation of furans, light oxygenates, and gaseous products. rsc.org

Recent advancements include the use of nonthermal plasma pretreatment of cellulose. This technique can initiate the homolytic cleavage of glycosidic bonds, creating free radicals within the cellulose structure. rsc.orgrsc.org This allows the subsequent pyrolysis to proceed via a radical-based mechanism, which is highly selective for Levoglucosan formation and enables higher yields at lower temperatures. rsc.orgrsc.org For example, cellulose pretreated with argon plasma yielded 77.6% Levoglucosan at 375°C, a significant increase from the 53.2% yield obtained from untreated cellulose at the same temperature. rsc.org

Pyrolysis ConditionFeedstockKey FindingReference
600°C, 80 secondsCelluloseMaximum yield achieved quickly, but degradation dominates afterward.
550°C, ~600 secondsCelluloseLonger residence time required, but anomer selectivity is improved.
375°C with Argon-Plasma PretreatmentCelluloseYield increased to 77.6% compared to 53.2% for untreated cellulose. rsc.org
350-450°C with Plasma PretreatmentCelluloseMaximum Levoglucosan yield reached 78.6%, up from 58.2% without pretreatment. rsc.org

The structural and chemical properties of the lignocellulosic feedstock significantly affect the yield of Levoglucosan. Cellulose crystallinity is a key factor; materials with a higher degree of crystallinity tend to produce higher yields of Levoglucosan, whereas amorphous cellulose is more likely to generate gases and char. mdpi.com This is because the ordered structure of crystalline cellulose is thought to favor the specific bond cleavages required for anhydro sugar formation. mdpi.com

Furthermore, the presence of inorganic species, particularly alkali and alkaline earth metals (AAEMs), in the biomass can act as catalysts for competing reactions that degrade the desired product. researchgate.netresearchgate.net These metals can diminish the activation energy for pathways that form products like acetol, formic acid, and glycolaldehyde, thereby reducing the Levoglucosan yield. mdpi.com Consequently, demineralization of the feedstock through methods like acid washing (e.g., with dilute nitric acid or sulfuric acid) prior to pyrolysis has been shown to effectively remove these cations and significantly increase the yield of anhydro sugars from various feedstocks, including herbaceous biomass like corn stover and switchgrass. researchgate.net

Feedstock PropertyEffect on Levoglucosan YieldReference
High Cellulose CrystallinityFavors higher yield of Levoglucosan. mdpi.com
Amorphous CelluloseContributes more to gas and char production. mdpi.com
Presence of Alkali and Alkaline Earth Metals (AAEMs)Catalyzes degradation reactions, reducing yield. researchgate.netresearchgate.net
Acid Pretreatment (Demineralization)Increases yield by removing catalytic AAEMs. researchgate.net

Chemical Synthesis Routes of 1,6-Anhydro-alpha-D-glucopyranose

While pyrolysis is a major production route, targeted chemical synthesis offers greater control over stereochemistry, allowing for the specific production of the α-anomer.

The chemical synthesis of 1,6-anhydro sugars often involves a series of complex and time-consuming steps. researchgate.net A common strategy starts with a suitable glucose derivative where the hydroxyl groups are protected to prevent unwanted side reactions. This typically involves:

Protection: The reactive hydroxyl groups at positions C-2, C-3, and C-4 of the glucose molecule are protected using groups like benzyl (B1604629) ethers. nih.gov

Activation: The anomeric center (C-1) and the C-6 hydroxyl group are modified to facilitate the final ring closure. For example, the C-6 hydroxyl can be converted into a good leaving group, such as a tosylate. rsc.org

Cyclization: An intramolecular reaction is induced to form the 1,6-anhydro bridge.

Deprotection: The protecting groups are removed to yield the final product.

This multi-step approach is often expensive and complex, limiting its scalability for commercial applications. researchgate.net The 1,6-anhydro moiety itself has also been employed as a temporary protecting group for the C-1 and C-6 hydroxyls, taking advantage of its strained ring system which can be opened under mild acidic conditions after other chemical modifications have been performed on the molecule. nih.gov

Acid-catalyzed intramolecular transglycosylation provides a more direct route to 1,6-anhydro-α-D-glucopyranose. This method involves the treatment of a glucose derivative with an acid catalyst, which promotes the formation of an oxocarbenium ion intermediate. nih.gov This reactive species is then trapped intramolecularly by the C-6 hydroxyl group, forming the desired 1,6-anhydro ring structure. nih.gov

The choice of catalyst and reaction conditions is crucial. For instance, 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) has been used as a dehydrative condensing agent to directly synthesize 1,6-anhydro sugars from unprotected glycopyranoses in aqueous media under mild conditions. researchgate.net In bacterial systems, lytic transglycosylase enzymes employ a general acid catalysis mechanism to cleave glycan strands, resulting in the formation of a 1,6-anhydro-N-acetylmuramyl moiety, which highlights a biological parallel to this chemical approach. nih.gov

Advanced Isolation and Purification Techniques

Regardless of the synthetic or pyrolytic origin, the crude product containing this compound must be purified. Standard laboratory and industrial techniques include:

Chromatography: Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for both analysis and purification to ensure high purity.

Recrystallization: This is a common method for purifying the solid anhydro sugar from a suitable solvent.

Vacuum Sublimation: For certain anhydro sugars, vacuum sublimation has proven to be an effective purification technique. This process involves heating the solid material under a vacuum, causing it to sublime directly into a gas, which then re-condenses as a purified solid on a cold surface. This method was successfully used to purify 1,4:3,6-dianhydro-α-D-glucopyranose. rsc.org

The final purity is often verified by analytical methods to confirm that residual contaminants, such as ash content from pyrolysis, are below acceptable limits (e.g., <0.1%).

Chemical Transformations and Reactivity Profiles

General Reaction Analysis and Mechanistic Insights

1,6-Anhydro-alpha-D-glucopyranose, also known as levoglucosan (B13493), possesses a rigid 1C4 conformation due to the 1,6-anhydro bridge. This conformational rigidity exposes the hydroxyl groups at C-2, C-3, and C-4 for various chemical modifications. The presence of the anhydro bridge also influences the reactivity of these hydroxyl groups, with the C-2 and C-4 hydroxyls generally being more accessible than the C-3 hydroxyl.

The pyrolysis of cellulose (B213188) is a primary method for producing 1,6-anhydro-α-D-glucopyranose. This process involves the thermal cleavage of glycosidic bonds within the cellulose polymer, followed by an intramolecular cyclization to form the characteristic 1,6-anhydro bridge. The reaction mechanism is complex and proceeds through a series of steps, ultimately leading to the formation of levoglucosan as a major product.

Functional Group Interconversions of this compound

The hydroxyl groups of this compound can be readily converted into other functional groups, enabling the synthesis of a wide array of derivatives.

Oxidation Reactions and Formation of Levoglucosenone (B1675106)

The oxidation of this compound can lead to the formation of levoglucosenone, a valuable chiral building block for organic synthesis. This transformation typically involves the selective oxidation of the C-2 hydroxyl group to a ketone. Various oxidizing agents can be employed for this purpose. The acid-catalyzed pyrolysis of cellulose and related carbohydrates is a significant route to produce levoglucosenone. doi.org

Table 1: Oxidation of this compound to Levoglucosenone

Oxidizing Agent/MethodReaction ConditionsNotes
Acid-catalyzed pyrolysisHigh temperaturesA major industrial method for levoglucosenone production. doi.org

Reduction Reactions to Sugar Alcohols

The reduction of the pyranose ring in this compound is not a typical reaction, as the anhydro bridge stabilizes the ring system. However, the carbonyl group of derivatives like levoglucosenone can be reduced. More commonly, the parent compound, D-glucose, can be reduced to a sugar alcohol, or alditol. libretexts.org Treatment of an aldose like D-glucose with a reducing agent such as sodium borohydride (B1222165) (NaBH4) reduces the open-chain aldehyde form to a polyalcohol. libretexts.org The alditol derived from D-glucose is D-glucitol (also known as sorbitol). libretexts.org

Glycosylation Reactions Involving this compound and its Derivatives

The strained nature of the 1,6-anhydro ring makes it susceptible to ring-opening reactions, which can be harnessed for glycosylation. This allows this compound and its derivatives to act as both glycosyl donors and acceptors in the synthesis of oligosaccharides.

Thioglycoside Formation from Anhydro-glucopyranose Derivatives

Derivatives of 1,6-anhydro-β-D-glucopyranose can serve as glycosyl donors for the formation of thioglycosides. rsc.org For instance, the reaction of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose with trimethylsilylated thiols, such as benzenethiol (B1682325) and cyclohexanethiol, in the presence of a catalyst like zinc iodide or trimethylsilyl (B98337) triflate, yields the corresponding thioglycosides in high yield. rsc.org This method provides a route to synthesize these important glycosylation donors. rsc.orgnih.gov

Table 2: Synthesis of Thioglycosides from a 1,6-Anhydro-β-D-glucopyranose Derivative

ThiolCatalystProductYieldReference
Trimethylsilylated benzenethiolZinc iodide or Trimethylsilyl triflatePhenyl thioglycosideHigh rsc.org
Trimethylsilylated cyclohexanethiolZinc iodide or Trimethylsilyl triflateCyclohexyl thioglycosideHigh rsc.org

Role as Glycosyl Donors and Acceptors in Oligosaccharide Synthesis

The strategic use of protecting groups on the hydroxyls of this compound allows it to function as either a glycosyl donor or acceptor, a critical aspect of oligosaccharide synthesis. The reactivity of a glycosyl donor is influenced by the nature of its protecting groups; electron-withdrawing groups tend to "disarm" the donor, making it less reactive, while electron-donating groups "arm" it. nih.gov

When acting as a glycosyl acceptor , the free hydroxyl groups of a partially protected this compound derivative can react with an activated glycosyl donor to form a glycosidic bond. For example, a disarmed glycosyl acceptor can react with an armed thioglycoside donor in the presence of a promoter like iodonium (B1229267) dicollidine perchlorate (B79767) (IDCP) to form a disaccharide. nih.gov

Conversely, activation of the anomeric center of a 1,6-anhydro-sugar derivative can transform it into a glycosyl donor . This allows for the formation of glycosidic linkages with a suitable glycosyl acceptor. This dual reactivity makes this compound a valuable and versatile building block in the programmed and chemo-selective synthesis of complex oligosaccharides. nih.gov

Stereoselectivity in Glycosidic Linkage Formation

The formation of glycosidic linkages using 1,6-anhydro-α-D-glucopyranose as a glycosyl donor is a key transformation, with stereoselectivity being a critical aspect. The outcome of the glycosylation, in terms of forming an α- or β-glycosidic bond, is influenced by several factors, including the nature of the glycosyl donor, the acceptor molecule, and the reaction conditions.

In chemical glycosylation, achieving high stereoselectivity can be challenging. For the synthesis of α-glucosides, it is generally necessary to use a glycosyl donor that lacks a participating group at the C-2 position. researchgate.net When such non-participating donors are used, the reaction often yields a mixture of anomeric products, though the axial glycoside (α-anomer in the case of glucose) may predominate. researchgate.net The presence of a participating group at C-2, such as an acyl group, typically leads to the formation of a 1,2-trans-glycoside through the formation of a stable dioxolenium ion intermediate. researchgate.net This intermediate effectively blocks one face of the molecule, directing the incoming nucleophile to attack from the opposite face. researchgate.net

Strategies to control the stereoselectivity include the use of chiral auxiliaries. For instance, a chiral auxiliary can be used to force the incoming alcohol to attack a specific face of the oxacarbenium ion intermediate, leading to the stereoselective formation of a 1,2-cis-glycoside. researchgate.net The choice of solvent and promoter can also play a significant role in directing the stereochemical outcome of glycosylation reactions.

Influence of Anomeric Effects on Reactivity and Selectivity in Glycosylation

The anomeric effect is a stereoelectronic phenomenon that describes the preference of a heteroatomic substituent at the anomeric carbon (C-1) of a pyranose ring to occupy the axial position, despite the potential for greater steric hindrance compared to the equatorial position. scripps.eduwikipedia.org This effect arises from the interaction between the non-bonding electrons of the ring heteroatom (oxygen in the case of glucopyranose) and the antibonding orbital of the C-1-substituent bond. scripps.edu

In the context of glycosylation reactions involving 1,6-anhydro-α-D-glucopyranose, the anomeric effect influences the reactivity of the anomeric center and the stereoselectivity of the glycosidic bond formation. The rigid bicyclic structure of 1,6-anhydro-α-D-glucopyranose locks the pyranose ring in a ¹C₄ conformation, which affects the orientation of the substituents and the accessibility of the anomeric carbon.

Ring-Opening Polymerization (ROP) of this compound Derivatives

Ring-opening polymerization (ROP) of 1,6-anhydro-α-D-glucopyranose derivatives is a powerful and widely studied method for the synthesis of well-defined polysaccharides, most notably dextran (B179266), which is a polymer of α-(1→6)-linked D-glucose units. researchgate.netresearchgate.net This approach offers a high degree of control over the polymer's structure, including its molecular weight and stereochemistry. nih.gov The polymerization is typically carried out on protected anhydro sugar monomers, with subsequent deprotection to yield the final polysaccharide.

Cationic Ring-Opening Polymerization (CROP) Mechanisms of Anhydro Sugars

The cationic ring-opening polymerization (CROP) of 1,6-anhydro sugar derivatives, such as the protected forms of levoglucosan (1,6-anhydro-β-D-glucopyranose), proceeds through a well-defined mechanism. researchgate.netresearchgate.net The polymerization is initiated by a cationic species, often derived from a Lewis acid like phosphorus pentafluoride (PF₅) or boron trifluoride etherate (BF₃·OEt₂). researchgate.netscilit.com

The proposed mechanism involves the following key steps:

Initiation: The Lewis acid catalyst activates the monomer by coordinating to the anomeric oxygen of the 1,6-anhydro bridge. This is followed by the cleavage of the C1-O6 bond to form a reactive oxocarbenium ion intermediate.

Propagation: The propagation step involves the nucleophilic attack of the C6-hydroxyl group of a monomer molecule on the anomeric carbon of the propagating oxocarbenium ion. This results in the formation of an α-(1→6) glycosidic linkage and the regeneration of the oxocarbenium ion at the newly added monomer unit. Computational studies have shown that the monomer addition occurs via an α-addition to the oxocarbenium ion. nih.gov

Termination: Termination of the polymerization can occur through various pathways, including reaction with impurities or recombination with the counter-ion.

The nature of the counter-ion and the reaction temperature can significantly influence the polymerization process. For instance, less stable propagating sites, which may form under certain conditions, can lead to a loss of stereospecificity. researchgate.net

Synthesis of Dextran Models and Polysaccharide Mimetics via Polymerization

A primary application of the CROP of 1,6-anhydro-α-D-glucopyranose derivatives is the chemical synthesis of dextran and its analogs. researchgate.netscilit.com Natural dextrans are produced by bacteria and often have a complex, branched structure. The CROP of protected levoglucosan monomers allows for the synthesis of linear, stereoregular dextran models. scilit.com

The synthesis typically starts with the protection of the hydroxyl groups of 1,6-anhydro-β-D-glucopyranose, for example, with benzyl (B1604629) or allyl groups. researchgate.netscilit.com The resulting protected monomer, such as 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, is then subjected to CROP. scilit.com The polymerization yields a protected poly-α-(1→6)-glucopyranan. The final step is the removal of the protecting groups, for instance, by catalytic hydrogenation to remove benzyl groups, to afford the synthetic dextran. scilit.com

This methodology provides access to well-defined polysaccharides that can serve as models for studying the structure-property relationships of natural polysaccharides. Furthermore, by using different anhydro sugar monomers or by chemically modifying the resulting polymers, a wide range of polysaccharide mimetics with tailored properties can be synthesized. nih.gov

Living Polymerization Characteristics and Control of Molecular Weight

Under specific conditions, the CROP of 1,6-anhydro sugar derivatives can exhibit characteristics of a living polymerization. nih.govresearchgate.net A living polymerization is a chain polymerization process that proceeds in the absence of irreversible chain-transfer and chain-termination steps. This allows for the synthesis of polymers with predictable molecular weights, low dispersity (narrow molecular weight distribution), and the ability to form block copolymers.

The use of initiators like trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) in the bulk polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose has been shown to induce living-like characteristics. researchgate.net In such systems, the molecular weight of the resulting polymer increases linearly with monomer conversion, and the polymers exhibit narrow molecular weight distributions (Mw/Mn values close to 1.2). researchgate.net

Computational studies suggest that the living nature of the polymerization is controlled by the reversible deactivation of the propagating oxocarbenium ion to form a dormant glycosyl fluoride (B91410) species when using catalysts like boron trifluoride etherate with glycosyl fluoride initiators. nih.gov This equilibrium between active and dormant species allows for controlled chain growth.

The ability to control the molecular weight is a significant advantage of this synthetic approach, as the biological and physical properties of polysaccharides are often strongly dependent on their chain length.

Table 1: Controlled Polymerization of 1,6-Anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose

Initiator [Monomer]/[Initiator] Temperature (°C) Conversion (%) Mₙ ( g/mol ) Mₙ/Mₙ Reference
BF₃·OEt₂ 20 -15 79 - 3.45 researchgate.net
BF₃·OEt₂ 2 0 84 21,700 - researchgate.net
TMSOTf 1000 -15 ~30 - ≤ 1.2 researchgate.net

Regio- and Stereospecificity in Anhydro Sugar Polymerization

A hallmark of the CROP of 1,6-anhydro sugar derivatives is its high degree of regio- and stereospecificity. nih.govnih.gov The polymerization proceeds with the exclusive cleavage of the 1,6-anhydro bridge, leading to the formation of glycosidic linkages at the C-6 position of the glucose units. nih.gov This results in a linear polymer with a (1→6)-linked backbone.

Furthermore, the polymerization is highly stereospecific, yielding predominantly α-glycosidic linkages. scilit.comnih.gov This stereocontrol is a consequence of the reaction mechanism, where the incoming monomer attacks the anomeric carbon of the oxocarbenium intermediate from the α-face. Computational studies support that the formation of 1,6-α glycosidic linkages is energetically favored. nih.gov

The high stereoregularity of the polymers synthesized by this method has been confirmed by various analytical techniques, including NMR spectroscopy, which shows the absence of signals corresponding to β-linkages. sci-hub.cat This level of control over the polymer's microstructure is difficult to achieve through other synthetic methods and is crucial for mimicking the precise structures of natural polysaccharides.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
1,6-Anhydro-β-D-glucopyranose (Levoglucosan)
1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose
1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose
Dextran
Phosphorus pentafluoride (PF₅)
Boron trifluoride etherate (BF₃·OEt₂)
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

Post-Polymerization Modification Strategies

Polymers derived from this compound, which are structurally analogous to dextran, offer a versatile platform for post-polymerization modification. The presence of hydroxyl groups at the C-2, C-3, and C-4 positions of each anhydroglucose (B10753087) unit allows for a variety of chemical transformations to tailor the polymer's properties for specific applications.

Common modification strategies include esterification and etherification of these hydroxyl groups. For instance, esterification can be achieved using reagents like vinyl esters or octenyl succinic anhydride (B1165640) (OSA), which introduces hydrophobic carbon chains and imparts an amphiphilic nature to the polymer. researchgate.netnih.gov This modification can enhance the polymer's emulsifying and foaming capabilities. nih.gov The degree of substitution can be controlled to fine-tune the resulting properties.

Etherification is another key strategy. The hydroxyl groups can be functionalized to install a variety of pendant groups. For example, researchers have synthesized triallyl levoglucosan monomers and subsequently polymerized them. The resulting polymer with allyl functional groups serves as an excellent scaffold for further modification via UV-initiated thiol-ene click chemistry, allowing for the attachment of molecules like thioglycerol and lauryl mercaptan. nih.gov

Oxidation of the anhydroglucose units provides another route to functional polymers. Periodate oxidation is a well-established method that cleaves the C2-C3 diol to introduce two aldehyde groups. nih.gov These aldehyde functionalities are reactive and can be used for crosslinking or conjugation with other molecules. Other oxidizing agents like hydrogen peroxide have also been explored. nih.gov

Crosslinking is a critical modification for creating hydrogels with tailored mechanical and swelling properties. researchgate.net Dextran-based hydrogels, for example, can be formed by reacting the hydroxyl groups with crosslinking agents like epichlorohydrin (B41342) or glycidyl (B131873) methacrylate. nih.govnih.gov The crosslinking density can be controlled to modulate the hydrogel's properties for applications in areas like drug delivery and tissue engineering. nih.govresearchgate.net These chemical transformations highlight the significant potential for customizing the characteristics of polymers derived from this compound.

Conversion to Platform Chemicals and Chemical Intermediates

This compound, commonly known as levoglucosan, is a key biomass-derived platform molecule that can be converted into various valuable chemicals, particularly furan (B31954) derivatives. researchgate.netwikipedia.org

The acid-catalyzed dehydration of this compound is a primary route to produce 5-hydroxymethylfurfural (B1680220) (5-HMF), a significant platform chemical for the production of biofuels and other bio-based materials. acs.orgrsc.org The reaction involves the hydrolysis of the anhydroglucose to glucose, followed by the isomerization of glucose to fructose (B13574), and subsequent dehydration of fructose to 5-HMF. acs.org A variety of catalytic systems have been investigated to optimize this conversion.

Solid acid catalysts, such as sulfonated zirconia (SO₄²⁻/ZrO₂), Amberlyst-15, and zeolites (e.g., H-ZSM-5), have been employed for this transformation. researchgate.netresearchgate.netaston.ac.uk Metal halides, particularly chromium(II) chloride (CrCl₂) and aluminum chloride (AlCl₃), have also shown high efficiency, especially in ionic liquids or high-boiling-point aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). acs.orgnih.gov The use of biphasic solvent systems, for example, an aqueous phase with an organic extracting phase like methyl isobutyl ketone (MIBK), can enhance the yield of 5-HMF by continuously removing it from the reactive aqueous phase, thereby preventing its degradation into byproducts such as levulinic acid and formic acid. rsc.orgncsu.edu

The table below summarizes some of the reported catalytic systems and their performance in the conversion of this compound or its parent molecule, glucose, to 5-HMF.

CatalystSolventTemperature (°C)Reaction Time5-HMF Yield (%)Citation
AlCl₃/HClWater/sec-Butylphenol (biphasic)1703 h62 acs.org
CrCl₂[EMIM]Cl (ionic liquid)1003 h~70 acs.org
Amberlyst-15N,N-Dimethylformamide (DMF)12024 hHigh selectivity for anhydroglucose researchgate.net
Sulfuric AcidTetrahydrofuran (THF)/Water170-~40 (from cellulose) rsc.org
KH₂PO₄Pressurized Water Steam270180 min28.2 ncsu.edu
CrCl₂/TEACDimethyl sulfoxide (DMSO)1201 h54.8 nih.gov

In addition to 5-HMF, this compound can be a precursor for other important furan derivatives. The specific product obtained is highly dependent on the reaction conditions and the catalytic system employed.

Furfural (B47365) is another key platform chemical that can be produced from C5 sugars, but it can also be formed from C6 sugars like glucose through more complex reaction pathways involving dehydration and Grob fragmentation. nih.gov Some studies have reported the formation of furfural as a byproduct during the pyrolysis of levoglucosan, particularly at higher temperatures. researchgate.net The catalytic fast pyrolysis of levoglucosan over zeolites like HZSM-5 has been shown to produce furans, including furfural, as key intermediates in the formation of aromatic hydrocarbons. researchgate.netstrath.ac.uk

2,5-Dimethylfuran (DMF) is a promising biofuel that can be synthesized from 5-HMF, which is itself derived from this compound. The conversion of 5-HMF to DMF typically involves a hydrodeoxygenation step over a heterogeneous catalyst. acs.org

1,4:3,6-Dianhydro-α-d-glucopyranose (DGP) is another anhydro sugar that can be formed during the pyrolysis of cellulose. Research has shown that oxalic acid-assisted staged fast pyrolysis of cellulose can lead to the coproduction of DGP, furfural, and formic acid. acs.org

The selective conversion of this compound to these various furan derivatives represents a significant area of research in the development of sustainable biorefinery processes.

Synthesis and Characterization of Derivatives

Synthesis of O-Substituted Derivatives (e.g., Benzyl (B1604629), Allyl, Acetyl, Silyl Ethers)

The hydroxyl groups of 1,6-anhydro-alpha-d-glucopyranose can be selectively or fully substituted to yield various ether and ester derivatives. These protecting groups are crucial for directing subsequent chemical transformations.

Benzyl Ethers: Benzyl ethers are commonly prepared to protect the hydroxyl groups during multi-step syntheses. For instance, 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose can be synthesized and used in glycosylation reactions. rsc.org The benzylation of free hydroxyl groups can be achieved using benzyl bromide in the presence of a base like potassium hydroxide. mdpi.com

Allyl Ethers: Allyl groups serve as versatile protective groups that can be removed under mild conditions. The synthesis of allyl ethers of D-glucopyranose has been reported, with allyl 3-O-benzyl-4,6-O-benzylidene-alpha-D-glucopyranoside serving as a key intermediate for various derivatives. nih.gov

Acetyl Esters: Acetylation is a common method for protecting hydroxyl groups. 1,6-Anhydro-N-acetyl-β-D-glucosamine can be selectively acetylated at the 3-O-position. researchgate.net A one-step method for the selective anomeric acetylation of unprotected sugars in water has also been developed using 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) and thioacetic acid. nih.gov For example, D-glucose can be converted to its β-glucosyl acetate (B1210297) derivative in an aqueous solution. nih.gov

Silyl Ethers: Silyl ethers are another important class of protecting groups. The synthesis of 1,6-anhydroglucosamine derivatives can be achieved via a microwave-assisted method using TMSOTf as a catalyst, starting from the per-O-trimethylsilylated glucosamine (B1671600) derivative. acs.org

Table 1: Synthesis of O-Substituted Derivatives

Derivative TypeStarting MaterialKey ReagentsSignificanceReference
Benzyl Ethers1,6-Anhydro-β-D-glucopyranoseBenzyl bromide, Potassium hydroxideProtection for glycosylation reactions. rsc.orgmdpi.com
Allyl EthersAllyl 4,6-O-benzylidene-alpha-D-glucopyranoside-Versatile protecting group for multi-step synthesis. nih.gov
Acetyl EstersUnprotected sugars (e.g., D-glucose)2-chloro-1,3-dimethylimidazolinium chloride (DMC), Thioacetic acidOne-step anomeric acetylation in water. nih.gov
Silyl EthersPer-O-trimethylsilylated glucosamineTMSOTf (catalyst)Microwave-assisted synthesis of anhydroglucosamine derivatives. acs.org

Synthesis of Deoxy and Azido (B1232118) Derivatives from Anhydro-glucopyranose

The conversion of hydroxyl groups to deoxy or azido functionalities introduces important structural modifications, often leading to compounds with biological activity or serving as precursors for further chemical transformations.

Deoxy Derivatives: The synthesis of 6-deoxy- and 2,6-dideoxy-D-glucose derivatives can be achieved starting from methyl α-D-glucopyranoside and 2-deoxy-D-glucose, respectively. nih.gov These deoxy sugars are important components of various natural products.

Azido Derivatives: Azido groups serve as versatile handles for introducing nitrogen-containing functionalities or for use in bioorthogonal chemistry. The synthesis of 1,6-anhydro-2-azido-2-deoxy-β-D-glucopyranose derivatives has been reported. researchgate.netcphi-online.com For example, treatment of a triflate ester with lithium azide (B81097) can afford the 2-azido derivative almost quantitatively. researchgate.net Another approach involves the reaction of 1,6-anhydro-2-azido-β-D-hexopyranose precursors with phenyl trimethylsilyl (B98337) sulfide (B99878) to yield thioglycosides, which are key intermediates for multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs. beilstein-journals.org The synthesis of 6-azido-6-deoxy derivatives of phosphatidylinositol has also been described, starting from methyl α-D-glucopyranoside. nih.gov

Table 2: Synthesis of Deoxy and Azido Derivatives

Derivative TypeStarting MaterialKey Synthetic Step/ReagentApplication/SignificanceReference
6-Deoxy-D-glucoseMethyl α-D-glucopyranoside-Component of neoglycosides with potential anticancer activity. nih.gov
2,6-Dideoxy-D-glucose2-Deoxy-D-glucose-Component of neoglycosides with potential anticancer activity. nih.gov
2-Azido-2-deoxy-β-D-glucopyranoseTriflate ester of 1,6-anhydro-glucopyranoseLithium azidePrecursor for nitrogen-containing compounds. researchgate.net
6-Azido-6-deoxy-phosphatidylinositolMethyl α-D-glucopyranosideMultiple regioselective transformations including Ferrier rearrangement.Probes for studying phosphatidylinositol biology. nih.gov

Synthesis of Branched Polysaccharide Derivatives

This compound and its derivatives can be polymerized to form branched polysaccharides. Cationic ring-opening polymerization of 1,6-anhydro-β-D-glucose (levoglucosan) can yield quasi-linear polyglucose. sigmaaldrich.com The polymerization of 1,6-anhydro-2,3,4-tri-O-substituted-β-D-glucopyranose derivatives leads to the formation of high polymers. acs.org Furthermore, thermally induced cationic polymerization of 1,6-anhydro sugars can produce hyperbranched polysaccharides. researchgate.net These branched structures have terminal units that can be functionalized for various applications. researchgate.net

Regioselective Functionalization Strategies

The rigid conformation of this compound allows for the regioselective functionalization of its hydroxyl groups. For instance, the synthesis of a galactosamine derivative involves the regioselective protection of 1,6-anhydroglucosamine, followed by C4-epimerization. acs.org Selective tritylation of 1,6-anhydro-N-acetyl-β-D-glucosamine at the 4-OH position has been reported, which then allows for further modifications at other positions. beilstein-journals.org This control over reactivity is essential for the synthesis of complex carbohydrate structures.

Anhydro-glucosamine Derivatives and Their Application in Disaccharide Synthesis

Derivatives of 1,6-anhydroglucosamine are valuable as aglycons in the synthesis of disaccharides. acs.org For example, 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose and its 3-O-acetyl derivative can act as glycosyl acceptors. nih.gov They can be coupled with glycosyl donors, such as 2-O-acetyl-3,4,6-tri-O-benzoyl-alpha-D-galactopyranosyl bromide, to form N-acetyllactosamine derivatives. nih.gov The resulting disaccharides can be further modified to synthesize more complex oligosaccharides. nih.gov

Synthesis of Crown Ether Derivatives of Anhydro-glucopyranose

Crown ethers incorporating a 1,6-anhydro-glucopyranose unit have been synthesized. mdpi.com For example, a 16-crown-5 derivative of 1,6-anhydro-β-D-glucopyranose has been prepared. cuni.cz The synthesis of methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based azacrown ethers has also been reported. mdpi.comnih.gov These chiral crown ethers have been investigated for their ability to induce asymmetry in various chemical reactions. nih.gov The synthesis typically involves the alkylation of the free vicinal hydroxyl groups of a suitably protected glucose derivative with a bis(haloalkyl) ether. mdpi.com

Advanced Spectroscopic Characterization and Theoretical Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,6-anhydro-d-glucopyranose derivatives. researchgate.net ¹H and ¹³C NMR spectra offer detailed information about the connectivity and stereochemistry of these molecules. researchgate.netchemicalbook.comchemicalbook.com The rigid bicyclic structure of the 1,6-anhydro ring system results in characteristic chemical shifts and coupling constants, which are sensitive to the orientation of substituents on the pyranose ring. researchgate.net

For instance, the ¹H NMR spectra of tosylated derivatives of 1,6-anhydro-β-D-glucopyranose have been analyzed to distinguish between different monosubstituted isomers. researchgate.net The ¹H NMR spectra of various 1,6-anhydro-β-D-hexopyranoses and their triacetates have confirmed their existence in a ¹C₄ (D) conformation in solution, with some flattening of the pyranose ring depending on the substituent configuration. researchgate.net Furthermore, complex formation with ions, such as sodium, can induce distinct changes in the NMR spectral pattern, as observed in studies of 1,6-anhydro-β-maltose. scirp.org Advanced NMR techniques, including two-dimensional experiments like COSY and HSQC, are instrumental in assigning the complex proton and carbon signals in derivatives of 1,6-anhydro-d-glucopyranose, providing a complete picture of their molecular architecture. rsc.org

Mass Spectrometry Applications for Product Identification and Quantification (e.g., Py-GC/MS)

Mass spectrometry (MS), particularly when coupled with pyrolysis-gas chromatography (Py-GC/MS), is a powerful tool for the analysis of 1,6-anhydro-d-glucopyranose. researchgate.net This technique is crucial for identifying and quantifying the products of cellulose (B213188) and glucose pyrolysis, where 1,6-anhydro-d-glucopyranose (levoglucosan) is a major component. researchgate.netacs.org Py-GC/MS allows for the separation and identification of various pyrolysis products, providing insights into the decomposition pathways of carbohydrates. researchgate.net

The electron ionization (EI) mass spectrum of 1,6-anhydro-β-d-glucopyranose is well-characterized and available in spectral databases like the NIST WebBook. nist.govnist.gov This reference data is essential for the positive identification of the compound in complex mixtures. nist.govnist.gov Furthermore, techniques like thermal extraction (TE) coupled with two-dimensional GC-MS (TE-GC-GC-MS) have been developed for the rapid and sensitive quantification of anhydro-sugars, including levoglucosan (B13493), in aerosol samples. copernicus.org This method has proven to be accurate and precise for determining the concentration of these biomass burning markers in environmental studies. copernicus.org Liquid chromatography-mass spectrometry (LC-MS) is another valuable technique for analyzing 1,6-anhydro-d-glucopyranose and its isomers, offering detailed information on fragmentation patterns under different ionization modes. nih.gov

Raman Optical Activity (ROA) Spectroscopy for Conformational Dynamics

Raman Optical Activity (ROA) spectroscopy is a chiroptical technique that provides detailed information about the stereochemistry and conformational dynamics of chiral molecules like 1,6-anhydro-d-glucopyranose in solution. acs.orgnih.govnih.gov ROA measures the small difference in the intensity of Raman scattering from a chiral molecule using right- and left-circularly polarized light. nih.gov This technique is particularly sensitive to the conformational changes in saccharides. nih.govbiorxiv.org

Theoretical calculations of ROA spectra for 1,6-anhydro-β-d-glucopyranose have shown that the spectra are highly sensitive to conformational changes, such as the transition between chair and boat forms of the pyranose ring. acs.orgnih.gov Solvent effects, investigated using continuum models and explicit solvation with water molecules, also significantly influence the calculated ROA spectrum. acs.orgnih.gov By comparing calculated and experimental ROA spectra, researchers can gain a deeper understanding of the conformational preferences and dynamics of 1,6-anhydro-d-glucopyranose in aqueous solutions. acs.orgnih.govnih.gov

Density Functional Theory (DFT) and Quantum Chemistry Calculations

Density Functional Theory (DFT) and other quantum chemistry methods are powerful computational tools for investigating the electronic structure, conformation, and reactivity of 1,6-anhydro-d-glucopyranose. researchgate.netnih.govphyschemres.org These theoretical approaches complement experimental data and provide insights that are often difficult to obtain through experiments alone.

DFT calculations have been instrumental in elucidating the molecular conformation and stability of 1,6-anhydro-d-glucopyranose. researchgate.net Studies have confirmed that the molecule adopts a rigid ¹C₄ chair conformation. Geometry optimizations of numerous conformers have been performed using DFT at various levels of theory, revealing the presence of intramolecular hydrogen bonds in the stable conformers. researchgate.net These calculations have also been used to compare the geometries in the gas phase (in vacuo) with those in the crystalline state, highlighting the influence of crystal packing forces. researchgate.net The energy differences between various conformers have been calculated, providing a quantitative measure of their relative stabilities. researchgate.net

Quantum chemistry calculations are employed to delineate the reaction mechanisms and energy landscapes of reactions involving 1,6-anhydro-d-glucopyranose. researchgate.net For example, theoretical studies have investigated the pyrolysis of glucose and cellulose, where 1,6-anhydro-d-glucopyranose is a key product. acs.org These calculations help to identify the transition states and intermediates involved in the reaction pathways, providing a molecular-level understanding of the transformation processes. By calculating the energy barriers for different reaction routes, researchers can predict the most likely mechanisms and the conditions that favor the formation of specific products. acs.org

Molecular Simulation Approaches for Delineating Pyrolysis Processes

Molecular simulation has emerged as a powerful tool for elucidating the complex reaction networks involved in the pyrolysis of 1,6-anhydro-α-d-glucopyranose, also known as levoglucosan when referring to its β-anomer. Experimental investigations into pyrolysis are often complicated by a multitude of concurrent and consecutive reactions, making it challenging to isolate elementary steps. Theoretical analysis at the atomic and molecular level provides detailed mechanistic insights that complement and explain experimental observations. rsc.org Computational methods, particularly Density Functional Theory (DFT) and Reactive Force Field (ReaxFF) Molecular Dynamics (MD), allow researchers to map potential energy surfaces, identify transient intermediates, and calculate the kinetics of decomposition pathways that are otherwise inaccessible. rsc.orgacs.org

Density Functional Theory (DFT) Investigations

DFT calculations are extensively used to study the thermodynamics and kinetics of the thermal decomposition of 1,6-anhydro-α-d-glucopyranose. rsc.org This quantum mechanical approach enables the detailed investigation of reaction mechanisms, including the identification of reactants, intermediates, transition states, and final products. rsc.orgacs.org

DFT has also been employed to explore various ring-opening mechanisms, which are critical initial steps in the pyrolysis process. Calculations have compared the feasibility of different mechanisms, such as retro-aldol and retro-Diels-Alder reactions, to determine the most likely routes for the initial breakdown of the anhydro sugar ring structure. rsc.org

Furthermore, DFT modeling has been instrumental in understanding catalytic fast pyrolysis. Studies on the decomposition of levoglucosan over HZSM-5 zeolite catalysts have used DFT to unravel the complex reaction network. strath.ac.ukaston.ac.uk These investigations have revealed direct catalytic routes from levoglucosan to valuable platform chemicals like furan (B31954) and furfural (B47365), bypassing other intermediates. One such study identified a direct pathway to furan with a maximum energy barrier of 2.15 eV. strath.ac.ukaston.ac.uk

The table below summarizes key energetic data derived from DFT calculations for the pyrolysis of levoglucosan.

Reaction PathwayProductKey StepsCalculated Energy Span / BarrierReference
Optimal CO FormationCODehydration → Tautomerization → Ring Opening → Decarbonylation286 kJ mol⁻¹ rsc.org
Optimal CO₂ FormationCO2Ring Opening → Decarboxylation301 kJ mol⁻¹ rsc.org
Catalytic Conversion over HZSM-5FuranDirect route from levoglucosan2.15 eV strath.ac.ukaston.ac.uk

Molecular Dynamics (MD) Simulations

These simulations can model the pyrolysis of 1,6-anhydro-α-d-glucopyranose within a temperature range of 500 to 1400 K, tracking the formation and subsequent reactions of various products. rsc.org One of the key advantages of MD simulations is their scalability. Researchers have noted that as the number of atoms included in the simulation increases, the results show better agreement with experimental data from the pyrolysis of cellulose, the parent polymer from which levoglucosan is derived. rsc.org This scalability allows for a more realistic representation of the complex pyrolysis environment.

MD simulations have also been used to investigate the formation mechanisms of key products during the aging of cellulose insulation, which involves similar degradation pathways. acs.org By simulating the dynamic behavior of the molecules at high temperatures, MD provides a bridge between the static energy calculations of DFT and the macroscopic observations of experimental pyrolysis.

The table below presents findings from MD simulation studies on levoglucosan pyrolysis.

Simulation TypeSimulation ParameterKey FindingReference
ReaxFF MDTemperature Range (500-1400 K)Allows for tracking the evolution of thermal cracking products over time and temperature. rsc.org
ReaxFF MDSystem Size (Number of Atoms)Increasing the number of atoms leads to results that more closely approximate experimental cellulose pyrolysis. rsc.org

Table of Mentioned Compounds

Common Name/IdentifierIUPAC Name/Formula
1,6-Anhydro-alpha-d-glucopyranose(1R,2S,3S,4R,5R)-2,3,4-Trihydroxy-6,8-dioxabicyclo[3.2.1]octane
Levoglucosan1,6-Anhydro-β-d-glucopyranose
Carbon MonoxideCO
Carbon DioxideCO₂
FuranFuran
FurfuralFuran-2-carbaldehyde
HZSM-5Zeolite Socony Mobil-5
Cellulose(C₆H₁₀O₅)n
Formic acidCH₂O₂
Acetic acidC₂H₄O₂
Glycolaldehyde2-Hydroxyacetaldehyde
Hydroxyacetone1-Hydroxy-2-propanone
5-Hydroxymethylfurfural (B1680220) (5-HMF)5-(Hydroxymethyl)furan-2-carbaldehyde
D-glucoseD-glucose
D-fructoseD-fructose
2,5-anhydro-d-mannose(3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbaldehyde
1,4:3,6-dianhydro-α-d-glucopyranose (DGP)(1R,2R,4S,5R,7R)-2-Hydroxy-3,6,8-trioxatricyclo[3.3.1.0^{2,4}]nonane
Oxalic acidC₂H₂O₄

Applications in Advanced Materials Science and Industrial Chemistry

Building Blocks for Specialized Polymers and Biopolymers

The unique structure of 1,6-anhydro-alpha-d-glucopyranose allows for its polymerization into well-defined polysaccharides and its incorporation into advanced polymer systems.

This compound is a key monomer for the chemical synthesis of dextran (B179266), a polysaccharide primarily composed of α-(1→6) linked D-glucose units. acs.org While dextran is naturally produced by certain bacteria, chemical synthesis using this compound derivatives allows for the creation of stereoregular, linear polysaccharide models with controlled structures. nih.gov

The primary method for this synthesis is the cationic ring-opening polymerization of protected 1,6-anhydro-β-D-glucopyranose monomers, often referred to as levoglucosan (B13493) derivatives. acs.org To achieve this, the hydroxyl groups at positions 2, 3, and 4 are typically protected with groups like benzyl (B1604629) or allyl to prevent side reactions. monash.edumatec-conferences.org The polymerization is initiated by a cationic catalyst, which opens the 1,6-anhydro ring, allowing the monomers to link together. Following polymerization, the protective groups are removed in a deprotection step to yield the final dextran polymer. monash.edu This method provides a pathway to high molecular weight and stereoregular polysaccharides. nih.gov

Several catalysts have been successfully employed for this polymerization. For instance, phosphorus pentafluoride has been used to polymerize 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose, yielding a high molecular weight, stereoregular polymer after debenzylation. monash.edu Another effective catalyst system is Boron trifluoride etherate (BF₃·OEt₂), which has been used for the polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose. matec-conferences.org

Table 1: Examples of Dextran Synthesis via Cationic Ring-Opening Polymerization of 1,6-Anhydro-β-D-glucopyranose Derivatives
MonomerCatalystReaction ConditionsResultReference
1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranosePhosphorus pentafluoride (PF₅)Low concentration in methylene (B1212753) chloride at -78°CHigh molecular weight, stereoregular poly-α-(1→6)-anhydro-D-glucopyranose (after debenzylation) nih.govmonash.edu
1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranoseBoron trifluoride etherate (BF₃·OEt₂)[BF₃·OEt₂]/[monomer] = 0.5 at 0°C for 140 hPolymer with Mn of 21,700 and 84.0% yield (before deprotection) matec-conferences.org

The synthetic dextran models produced from this compound show significant promise for applications in drug delivery systems. Research has demonstrated that the polymerization of levoglucosan can create high-molecular-weight compounds that mimic natural polysaccharides, which are valuable for such applications. Dextran itself is known for its biocompatibility and biodegradability, making it a suitable material for use in the body. dextran.com The synthetic control offered by using this compound allows for the tailoring of the polymer's properties, which is a crucial aspect in the design of advanced drug delivery vehicles.

The polymers derived from this compound, particularly dextran, contribute to the development of biodegradable materials. Dextran is a biodegradable polysaccharide that breaks down into non-toxic byproducts, making it an environmentally friendly option. dextran.com In the body, dextran can be degraded by the enzyme dextranase, primarily in the liver, into water and carbon dioxide. dextran.com This inherent biodegradability makes dextran synthesized from this compound derivatives a valuable component for creating biodegradable plastics and composites. mdpi.comnih.gov For instance, dextran has been explored for use in producing water-retaining films and biodegradable plastic films. mdpi.com Furthermore, due to its amphiphilic nature after certain modifications, it can act as a compatibilizer in blends with other biodegradable polymers like polylactide (PLA), improving the mechanical properties and cell affinity of the resulting material. nih.gov

Precursor for High-Value Chemicals and Specialty Chemicals

Beyond polymerization, this compound serves as a crucial precursor for the synthesis of several high-value and specialty chemicals that have broad industrial applications.

This compound can be oxidized to produce levoglucosenone (B1675106), a valuable chiral intermediate. Levoglucosenone is recognized as a versatile platform molecule due to its unique structure, which includes an α,β-unsaturated ketone and a masked aldehyde functionality. acs.org This structure allows for a wide range of chemical transformations. acs.org

The production of levoglucosenone often involves the acid-catalyzed pyrolysis of cellulose (B213188), where this compound (levoglucosan) is a key intermediate that subsequently dehydrates to form levoglucosenone. orgsyn.orgwikipedia.org The process can be optimized by using polar, aprotic solvents which enhance the dehydration step. wikipedia.org

Levoglucosenone's synthetic utility is extensive. It is a precursor to a variety of valuable compounds:

Dihydrolevoglucosenone (Cyrene™): The hydrogenation product of levoglucosenone, Cyrene™, is being developed as a greener, bio-based alternative solvent to N-methylpyrrolidone (NMP) and dimethylformamide (DMF). acs.orgorgsyn.org

Biologically Active Molecules: Its chiral nature makes it an excellent starting material for the synthesis of complex, biologically active molecules, including derivatives of pyranonaphthoquinones with antibiotic activity and analogues of thromboxanes, which are involved in blood clotting. nih.gov

Chiral Building Blocks: It can be converted into other useful chiral building blocks such as (S)-γ-hydroxymethyl-α,β-butenolide (HBO) and its saturated derivative. acs.org

This compound is also a precursor in the synthesis of 5-Hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical for the production of biofuels and bio-based polymers. rsc.org While HMF is commonly produced from the dehydration of hexoses like fructose (B13574) and glucose, research has shown that it can also be synthesized from levoglucosenone, a direct derivative of this compound. matec-conferences.orgresearchgate.netmatec-conferences.org

The conversion of levoglucosenone to HMF can be achieved under relatively mild conditions using an acid catalyst and water as a solvent. matec-conferences.orgresearchgate.net Studies have demonstrated that this conversion can be performed efficiently at temperatures below 100°C in a microtube reactor with sulfuric acid as the catalyst, achieving high yields and selectivity. matec-conferences.orgresearchgate.net Furthermore, processes have been developed for the concurrent production of both levoglucosenone and HMF from cellulose, where this compound (levoglucosan) acts as an intermediate that can dehydrate to either product depending on the reaction conditions, such as the water content in the solvent system. rsc.org

Table 2: Chemical Compounds Mentioned in the Article
Compound Name
This compound
1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose
1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose
1,6-anhydro-β-D-glucopyranose
5-Hydroxymethylfurfural (5-HMF)
Boron trifluoride etherate
Cyrene™ (Dihydrolevoglucosenone)
Dextran
Dimethylformamide (DMF)
Levoglucosenone
N-methylpyrrolidone (NMP)
Phosphorus pentafluoride
Polylactide (PLA)
(S)-γ-hydroxymethyl-α,β-butenolide (HBO)
Sulfuric acid

Intermediate in the Synthesis of Bioactive Compounds (e.g., rifamycin (B1679328) S, thromboxane (B8750289) B₂, macrolide antibiotics)

While 1,6-Anhydro-β-D-glucopyranose, an anomer of this compound, has been cited as a versatile precursor for synthesizing a range of structurally diverse and biologically important products, including rifamycin S, thromboxane B₂, and macrolide antibiotics, a review of prominent synthesis literature reveals that its role is more of a potential building block from the chiral pool rather than a common starting material in established, large-scale synthesis routes for these specific compounds.

The rigid, bicyclic structure of anhydro-sugars makes them attractive starting points for complex stereospecific synthesis. However, the total synthesis of molecules like thromboxane B₂ has been more frequently achieved from other precursors, such as D-glucose via intermediates like methyl 2-deoxy-α-D-ribo-hexopyranoside or through non-carbohydrate pathways starting from compounds like succinaldehyde (B1195056). chemistryviews.orgcdnsciencepub.comresearchgate.net For instance, a 2020 synthesis of thromboxane B₂ started from succinaldehyde and proceeded through a key bicyclic enal intermediate in twelve steps. chemistryviews.org Another established route begins with D-glucose, but does not proceed via its 1,6-anhydro derivative. cdnsciencepub.comresearchgate.net

Similarly, the synthesis of the ansa macrolide antibiotic Rifamycin S typically involves the oxidation of Rifamycin SV. researchgate.net Other methods focus on modifying the core rifamycin structure or its precursors, without employing anhydro-glucose derivatives. google.comgoogle.com Likewise, modern approaches to creating new macrolide antibiotics often rely on the semi-synthesis from existing fermentation products like erythromycin (B1671065) or fully synthetic routes that assemble the complex macrocycle from smaller, non-carbohydrate fragments. nih.govnih.gov

Although direct, prevalent use of this compound in the synthesis of these specific named compounds is not extensively documented in primary research, its value as a chiral template for various other complex molecules remains a key area of interest in synthetic organic chemistry. sigmaaldrich.com

Production of Sorbitol from Anhydrosugars

Sorbitol (D-glucitol) is a sugar alcohol with widespread applications in the food, pharmaceutical, and chemical industries. It is primarily produced through the catalytic hydrogenation of D-glucose. utm.myresearchgate.net Anhydrosugars such as this compound, which are readily derived from the pyrolysis of biomass, can serve as a feedstock for sorbitol production. The process typically involves a two-step conversion:

Hydrolysis: The anhydro-sugar is first hydrolyzed to glucose. This is usually achieved using acid catalysis, which cleaves the 1,6-anhydro bridge to yield the open-chain glucose molecule.

Hydrogenation: The resulting glucose is then hydrogenated to sorbitol. This reaction adds hydrogen across the aldehyde (carbonyl) group of glucose, converting it to a primary alcohol group.

The hydrogenation of glucose to sorbitol is a well-established industrial process. It is carried out in aqueous solutions under hydrogen pressure in the presence of a metal catalyst. Ruthenium (Ru) and Nickel (Ni) based catalysts are commonly employed for this transformation due to their high activity and selectivity. utm.myresearchgate.netresearchgate.net

Table 1: Research Findings on Catalytic Hydrogenation of Glucose to Sorbitol
CatalystReaction Temperature (°C)Hydrogen Pressure (MPa)Glucose Conversion (%)Sorbitol Yield/Selectivity (%)Reference
Raney Nickel46Not Specified95.9387.15 (Yield) researchgate.net
5%Ru/γ-Al₂O₃@ASMA1204.0~100~90 (Yield) researchgate.net
Ru/ASMA@AC1304.099.6893.04 (Selectivity) nih.gov
NiNPs/AlOH130Not Specified>99>99 (Yield of Hexitols) psu.edudoaj.org
Hexitols include sorbitol and its isomer mannitol (B672).

The efficiency of the process is highly dependent on the choice of catalyst and reaction conditions, which are optimized to maximize glucose conversion and sorbitol selectivity while minimizing the formation of byproducts like mannitol (an isomer of sorbitol) and products from deeper hydrogenolysis. utm.myresearchgate.net

Role in Biofuel Production Processes (e.g., Bioethanol)

1,6-Anhydro-D-glucopyranose, particularly its β-anomer (levoglucosan), is a pivotal intermediate in the production of bioethanol from lignocellulosic biomass. researchgate.net Levoglucosan is the primary sugar derivative formed during the fast pyrolysis of cellulose, a major component of biomass. wsu.edu Converting this anhydrosugar into ethanol (B145695) is crucial for improving the economic viability of pyrolysis-based biorefineries. The conversion can be achieved through two primary biological pathways.

Environmental and Atmospheric Science Applications

Chemical Tracer for Biomass Burning Emissions

1,6-Anhydro-alpha-d-glucopyranose, commonly known as levoglucosan (B13493), is a well-established and widely used molecular tracer for biomass burning emissions in the atmosphere. researchgate.netelsevierpure.comresearchgate.netcopernicus.orgmdpi.comutas.edu.auresearchgate.net Its utility as a tracer stems from the fact that it is a specific and major pyrolysis product of cellulose (B213188), a primary component of all plant matter. elsevierpure.comcopernicus.orgmdpi.com The combustion of other materials, such as fossil fuels, does not produce levoglucosan, making it a unique indicator for biomass burning events. copernicus.org

Levoglucosan is emitted in significant quantities during the burning of biomass and is predominantly associated with fine particulate matter (PM₂.₅), allowing it to be transported over long distances. elsevierpure.comresearchgate.net This characteristic enables scientists to track biomass burning plumes on a regional and even global scale. elsevierpure.comresearchgate.net The presence and concentration of levoglucosan in atmospheric aerosol samples provide valuable information for identifying and quantifying the contribution of biomass burning to air pollution. copernicus.orgnih.govtandfonline.com

Source Identification and Characterization of Biomass Burning Aerosols

The analysis of levoglucosan in atmospheric aerosols is a cornerstone for identifying the presence of biomass burning emissions. elsevierpure.comcopernicus.org Because it is formed from the pyrolysis of cellulose, its detection in air samples is a clear indicator of smoke from sources like wildfires, agricultural burning, and residential wood combustion. elsevierpure.comcopernicus.org

While levoglucosan itself is a general tracer for biomass burning, its concentration, often in conjunction with other chemical species, can help characterize the type of biomass that was burned. elsevierpure.comcopernicus.org For instance, different types of vegetation, such as softwoods, hardwoods, and grasses, can release varying relative amounts of levoglucosan and its isomers, mannosan and galactosan. mdpi.comdoaj.org By examining the ratios of these compounds, researchers can gain insights into the specific sources of biomass smoke. copernicus.orgdoaj.org

In addition to its isomers, other organic compounds are also used alongside levoglucosan to further refine source characterization. These include:

Dehydroabietic acid, syringaldehyde, vanillin, syringic acid, and vanillic acid: These are thermal degradation products of lignin (B12514952) and terpenoids and can be indicative of specific types of plant material being burned. elsevierpure.comresearchgate.net

Potassium (K+): While not exclusive to biomass burning, elevated levels of potassium are often associated with it, and the ratio of levoglucosan to potassium can provide additional source information. copernicus.org

A study in Beijing developed a new source identification method based on comparing the levoglucosan to K+ ratio and the levoglucosan to mannosan ratio to distinguish between different biomass types, suggesting that the major source of biomass burning aerosol was the combustion of crop residuals, with a notable contribution from softwood burning in the winter. copernicus.org

Quantification in Ambient Particulate Matter for Air Quality Studies

The quantification of levoglucosan in ambient particulate matter is a critical component of air quality studies, providing a direct measure of the impact of biomass burning on air pollution. nih.govcenieh.esacs.orgacs.org Analytical methods, such as gas chromatography/mass spectrometry (GC/MS) and high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD), are used for the precise measurement of levoglucosan concentrations in aerosol samples. copernicus.orgresearchgate.netrsc.orgresearchgate.net

Numerous studies have demonstrated a strong correlation between levoglucosan concentrations and the levels of fine particulate matter (PM₂.₅), particularly during periods of known biomass burning activity. nih.govcopernicus.org For example, a study in Tuscany, Italy, found that levoglucosan was present in all samples and showed a distinct annual cycle with the highest concentrations occurring in the cold season, indicating a significant contribution from biomass burning, likely for domestic heating, to wintertime aerosol pollution. nih.govcnr.it

The concentrations of levoglucosan in ambient air can vary significantly depending on the location and the time of year. In a study conducted at an agricultural site in northern China during the biomass burning season, the daily average concentration of levoglucosan in PM₂.₅ was 0.79 ± 0.75 µg m⁻³, with a peak concentration of 4.37 µg m⁻³ during a pollution episode. copernicus.org In contrast, a study at an urban background station in Helsinki, Finland, reported a lower average concentration of 0.083 μg m⁻³, with the highest peak at 1.4 μg m⁻³, which was attributed to long-range transport from biomass burning in the Baltic countries. copernicus.org

Concentrations of Levoglucosan in PM₂.₅ from Various Air Quality Studies
LocationStudy PeriodAverage Concentration (µg m⁻³)Peak Concentration (µg m⁻³)Reference
Agricultural Site, Northern ChinaBiomass Burning Season0.79 ± 0.754.37 copernicus.org
Urban Background, Helsinki, FinlandWinter 20110.0831.4 copernicus.org
Urban, Mixed Urban/Forest, and Rural Sites, Lower Fraser Valley, BCAugust 20010.0144, 0.0260, 0.0147- researchgate.net

Ratios with Other Organic Components (e.g., Mannosan, Organic Carbon) for Source Apportionment

The ratios of levoglucosan to other organic components in aerosols are powerful tools for source apportionment, which is the process of identifying and quantifying the contributions of different sources to air pollution. elsevierpure.comcenieh.es By comparing these ratios in ambient samples to those from known emission sources, scientists can estimate the fraction of particulate matter originating from biomass burning. copernicus.org

One of the most commonly used ratios is that of levoglucosan to mannosan . cenieh.es Mannosan is an isomer of levoglucosan, and their relative abundance can vary depending on the type of biomass being burned. copernicus.org For example, a study in Beijing found a strong correlation between levoglucosan and mannosan in winter, with an average ratio of 9.49 ± 1.63. copernicus.org In contrast, the correlation was weaker in the summer, with a higher average ratio of 12.65 ± 3.38. copernicus.org These differences suggest a shift in the dominant types of biomass being burned between the seasons. copernicus.org Another study at a rural site in the North China Plain reported high levoglucosan/mannosan ratios (in the range of 18.3–24.9) during biomass burning pollution periods. copernicus.org

The ratio of levoglucosan to organic carbon (OC) is also widely used to estimate the contribution of biomass burning to the total organic aerosol mass. mdpi.comnih.govtandfonline.com In a study in Tuscany, the annual percentage of the levoglucosan to OC ratio ranged from 0.04% to 9.75%, indicating a significant contribution of biomass burning to aerosol OC, especially in winter. nih.gov Similarly, a study in the Lower Fraser Valley used emission ratios of 4.5–10% for levoglucosan/organic carbon to estimate that biomass burning contributed between 5% and 27% of the organic carbon at different sites, with contributions reaching as high as 75% during specific periods. researchgate.net

The ratio of levoglucosan to elemental carbon (EC) can also provide insights into combustion sources. mdpi.com

Ratios of Levoglucosan to Other Organic Components for Source Apportionment
RatioLocation/StudyObserved Value/RangeSignificanceReference
Levoglucosan / MannosanBeijing (Winter)9.49 ± 1.63Indicative of specific biomass types burned during winter. copernicus.org
Levoglucosan / MannosanBeijing (Summer)12.65 ± 3.38Suggests a change in biomass sources compared to winter. copernicus.org
Levoglucosan / MannosanNorth China Plain (Rural)18.3–24.9High ratios observed during biomass burning pollution periods. copernicus.org
Levoglucosan / Organic CarbonTuscany, Italy0.04% - 9.75%Quantifies the significant contribution of biomass burning to organic aerosol mass, especially in winter. nih.gov
Levoglucosan / Organic CarbonLower Fraser Valley, BC5% - 27% (average), up to 75% (peak)Demonstrates the variable but potentially high contribution of biomass burning to organic carbon. researchgate.net

Atmospheric Stability and Degradation Pathways of Levoglucosan

While levoglucosan is a valuable tracer for biomass burning, it is not entirely inert in the atmosphere. cenieh.esacs.orgrsc.orgbohrium.com Understanding its atmospheric stability and degradation pathways is crucial for accurately interpreting its concentrations in source apportionment studies, especially when dealing with aged aerosols or long-range transport. acs.orgresearchgate.net

Photochemical Stability in the Atmosphere

Levoglucosan is subject to photochemical degradation in the atmosphere, primarily through reactions with hydroxyl (OH) radicals. elsevierpure.comacs.org Laboratory studies have shown that levoglucosan can be oxidized by OH radicals in the aqueous phase of atmospheric particles and cloud droplets. cenieh.esacs.orgbohrium.comacs.orgnih.gov This oxidation can significantly reduce the concentration of levoglucosan in the atmosphere over time. acs.org

The atmospheric lifetime of levoglucosan due to photochemical degradation can vary depending on factors such as the concentration of OH radicals, relative humidity, and the time of year. acs.orgnih.gov One modeling study estimated mean degradation fluxes of about 7.2 ng m⁻³ h⁻¹ in the summer and 4.7 ng m⁻³ h⁻¹ in the winter for a polluted continental plume. acs.orgacs.orgnih.gov The same study calculated that the half-life of levoglucosan could be as short as 12.7 hours in a summer cloud scenario and as long as 83.2 hours in a winter non-cloud scenario. acs.orgacs.org

The photo-Fenton process, involving iron and hydrogen peroxide, has also been identified as a potential degradation pathway for levoglucosan in the aqueous phase. acs.org This process can lead to the formation of other organic compounds, including formic acid, acetic acid, and oxalic acid. acs.org Interestingly, this process can also cause the isomerization of levoglucosan to its stereoisomers, mannosan and galactosan. acs.orgacs.org

The photochemical aging of biomass burning aerosols can also be influenced by the presence of other compounds. For instance, benzoquinone, another component of biomass smoke, can act as a photosensitizer, leading to the formation of reactive oxygen species and free radicals that can further degrade levoglucosan. acs.orgescholarship.org

Estimated Atmospheric Half-life of Levoglucosan under Different Conditions
ScenarioEstimated Half-life (hours)Reference
Summer Cloud12.7 acs.orgacs.org
Summer Non-Cloud33.1 acs.orgacs.org
Winter Cloud72.8 acs.orgacs.org
Winter Non-Cloud83.2 acs.orgacs.org

Investigation of Acid-Catalyzed Hydrolysis in Atmospheric Aqueous Media

In addition to photochemical degradation, levoglucosan can also undergo acid-catalyzed hydrolysis in atmospheric aqueous media, such as acidic cloud or fog droplets and deliquesced aerosol particles. cenieh.esbohrium.com This process involves the ring-opening of the levoglucosan molecule in the presence of an acid, leading to the formation of glucose. aston.ac.uk

Laboratory studies have demonstrated that levoglucosan can oligomerize under acidic conditions, forming larger water-soluble molecules. nih.gov This process involves the acid-catalyzed ring-opening of levoglucosan followed by the nucleophilic attack of another levoglucosan molecule, leading to the formation of pyranose oligomers through glycosidic bonds. nih.gov The formation of these oligomers could potentially serve as a secondary tracer for aged biomass burning aerosols. nih.gov

The rate of acid-catalyzed hydrolysis is dependent on the acidity of the aqueous medium. While some studies have suggested that this process may be a sink for levoglucosan in the atmosphere, others have indicated that under typical atmospheric conditions, the rate of hydrolysis may be slow compared to photochemical degradation. researchgate.net However, in highly acidic environments, such as those found in some polluted urban areas or downwind of industrial sources, acid-catalyzed hydrolysis could be a more significant degradation pathway. cenieh.esbohrium.com The use of solid acid catalysts has been shown to efficiently hydrolyze levoglucosan to glucose under laboratory conditions. nih.gov

Reconstruction of Paleofire Records and Climate Change Studies

Levoglucosan is exclusively formed from the pyrolysis of cellulose and hemicellulose at temperatures between 300 and 400°C, making it a unique indicator of biomass combustion. researchgate.netnih.gov Emitted into the atmosphere during vegetation fires, it can be transported over long distances and deposited in various environmental archives, such as ice cores, lake and marine sediments, and even stalagmites. egu.eucopernicus.orgnioz.nl By analyzing the concentrations of levoglucosan in these archives, scientists can reconstruct past fire activity, providing insights into the frequency, intensity, and source of historical biomass burning. egu.euresearchgate.net

The stability of levoglucosan in the atmosphere and its resistance to degradation during transport and deposition are key to its utility as a paleofire proxy. egu.eu While some debate exists regarding its atmospheric lifetime, studies have shown it can remain stable for several days under most conditions, allowing for its transport over hundreds of kilometers. egu.eu This enables the reconstruction of fire history on both short (annual to millennial) and long (multi-millennial) timescales. egu.eu

Researchers often use levoglucosan data in conjunction with other proxies for vegetation and climate to understand the complex interactions between fire, humans, vegetation, and climate. egu.eu For instance, the ratio of levoglucosan to its isomers, mannosan and galactosan, can provide information on the type of biomass that was burned (e.g., softwood vs. hardwood). researchgate.net This level of detail allows for a more nuanced reconstruction of past ecosystems and fire regimes.

Detailed Research Findings

Numerous studies have utilized levoglucosan to reconstruct paleofire records across the globe, revealing significant connections between fire activity and climate change.

One notable study reconstructed the fire history of the high North Atlantic region over the last 5,000 years using ice core records. researchgate.net The researchers found that climate variability, particularly temperature changes driven by summer insolation, was the primary driver of the region's fire regime. researchgate.net However, they also noted that human activities, such as the extensive land clearing by Viking colonizers, significantly influenced wildfire frequency over the last millennium. researchgate.net

In another study, an ice core from Aurora Peak, Alaska, provided a 343-year record of biomass-burning tracers, including levoglucosan. copernicus.org The data revealed multidecadal variability in fire activity, with significant spikes corresponding to known historical periods of increased burning. copernicus.org The study also found a correlation between levoglucosan concentrations and the Pacific Decadal Oscillation (PDO), suggesting that climate-driven forces control the emission, frequency, and deposition of this biomass burning tracer. copernicus.org

The analysis of marine sediment cores has also yielded valuable long-term paleofire records. A study of a marine sediment core offshore from Australia used levoglucosan to reconstruct biomass burning on the continent over the last 130,000 years. egu.eu The findings indicated a significant shift in fire activity linked to changes in vegetation, which were in turn a consequence of the extinction of megafaunal browsers. egu.eu

The following table summarizes key findings from various studies that have used levoglucosan to reconstruct paleofire records:

LocationArchive TypeTimescaleKey FindingsCitations
High North Atlantic Ice Core5,000 yearsClimate variability, particularly temperature, is the main driver of the fire regime. Human activities have influenced fire frequency in the last millennium. researchgate.net
Aurora Peak, Alaska Ice Core343 yearsMultidecadal variability in fire activity with spikes corresponding to historical burning periods. Correlation with the Pacific Decadal Oscillation suggests climate control. copernicus.org
Offshore Australia Marine Sediment Core130,000 yearsA shift in fire activity was linked to vegetation changes following the extinction of megafauna. egu.eu
Siberia StalagmitesHoloceneNovel use of stalagmites to reconstruct wildfire occurrence, providing a new means for assessing Siberian wildfires during interglacial periods. copernicus.org
Zangsegangri, Tibetan Plateau Ice Core1990-2012Strong correlation between levoglucosan levels and satellite-observed fire frequency over the northern Indian peninsula, particularly during the pre-monsoon season. researchgate.net
Tuscany, Italy Aerosol SamplesAnnual CycleA pronounced annual cycle in levoglucosan concentrations with maximum levels in the cold season, indicating a major contribution from biomass burning for domestic heating. nih.gov

These studies highlight the power of this compound as a tool for understanding the Earth's fire history and its intricate relationship with climate and human activities. The ability to reconstruct past fire regimes provides a crucial long-term context for evaluating modern changes in biomass burning and for modeling future fire scenarios in a warming world. researchgate.netnih.gov

Biological and Biochemical Research Applications

Investigations in Carbohydrate Metabolism and Enzymatic Reactions

1,6-Anhydro-alpha-D-glucopyranose, commonly known as levoglucosan (B13493), serves as a valuable substrate in research focused on carbohydrate metabolism and the enzymatic reactions that govern the breakdown of sugars. Studies have shown that while levoglucosan can be converted to glucose through acid hydrolysis, most yeasts and fungi lack the enzymes to perform this hydrolysis directly. tandfonline.com Instead, many microorganisms that can assimilate levoglucosan employ a more direct metabolic route. tandfonline.comoup.com

Research using cell extracts from these microorganisms has demonstrated that levoglucosan is directly converted into glucose-6-phosphate in the presence of magnesium and ATP. tandfonline.com This phosphorylation step is a critical entry point into the central metabolic pathway of glycolysis. tandfonline.comoup.com The enzyme responsible for this conversion has been identified as a specific kinase, distinct from general hexokinases, highlighting a specialized metabolic capability for this anhydrosugar. tandfonline.com

Enzymatic Recognition Studies of this compound Derivatives

The rigid bicyclic structure of this compound and its derivatives makes them excellent tools for studying enzymatic recognition and carbohydrate-protein interactions. The stereochemistry and the presence of various substituents on the sugar ring significantly influence how these molecules are recognized by enzymes.

For instance, derivatives such as 1,6-anhydro-2-azido-3-O-benzyl-2,4-dideoxy-4-fluoro-β-D-galactopyranose have been synthesized and show reduced enzymatic recognition due to these structural modifications. Such derivatives are instrumental in creating fluorinated glycoconjugates, which are used to probe the specific interactions between carbohydrates and proteins. Furthermore, derivatives of 1,6-anhydro-D-glucopyranose, maltose, and maltotriose (B133400) have been used as glycosyl donors in thioglycosidation reactions, reacting with thiols in the presence of catalysts to form thioglycosides, which are important in synthetic carbohydrate chemistry. rsc.org

Microbial Utilization and Metabolic Pathways of Anhydrosugars

A variety of microorganisms, including certain bacteria, yeasts, and fungi, have evolved the ability to utilize anhydrosugars like levoglucosan as a carbon source. researchgate.net This is particularly relevant in environments where biomass burning occurs, which releases significant quantities of these sugars. researchgate.net The microbial metabolism of levoglucosan generally follows two main strategies. asm.org

Fungi typically employ a specific kinase to directly phosphorylate levoglucosan. asm.orgasm.org In contrast, several bacterial species first oxidize levoglucosan using a dehydrogenase enzyme. asm.orgasm.org Researchers have isolated and characterized several bacterial species from environments like wastewater and soil containing charred wood that are capable of degrading levoglucosan. asm.orgasm.org These studies have identified operons containing genes for levoglucosan dehydrogenase and other necessary proteins, such as sugar isomerases and transport proteins, advancing our understanding of these metabolic pathways. asm.orgasm.org

These metabolic pathways are significant as they allow microorganisms to channel levoglucosan into their central carbon metabolism, typically the glycolytic pathway, for energy production and biosynthesis. tandfonline.comoup.com

Role of Levoglucosan Kinase in Microbial Carbohydrate Processing

Levoglucosan kinase (LGK) is a key enzyme in the microbial metabolism of levoglucosan, particularly in fungi and yeasts. tandfonline.comasm.org This enzyme catalyzes the direct phosphorylation of levoglucosan to glucose-6-phosphate, a central metabolite in the glycolytic pathway. tandfonline.comoup.com This conversion is crucial as it bypasses the need for initial hydrolysis of the 1,6-anhydro ring to glucose. tandfonline.com

Studies have confirmed that LGK is a specific enzyme, distinct from general hexokinases, and is not inhibited by common hexoses like glucose or mannose. asm.org The action of LGK involves not only a phosphotransfer reaction but also the cleavage of the 1,6-anhydro ring, which allows for the ATP-dependent phosphorylation at the O6 position of the sugar. nih.gov Structural studies of LGK have provided insights into its active site, revealing the coordination of metal ions and the binding of levoglucosan in a manner that facilitates this coupled phosphorylation and ring-opening mechanism. nih.gov The presence and efficiency of LGK are often limiting factors in the ability of microorganisms like Saccharomyces cerevisiae to utilize levoglucosan. nih.gov

Direct Fermentation Pathways for Bio-products

The metabolic conversion of levoglucosan into glucose-6-phosphate opens up possibilities for its use as a feedstock in biotechnological fermentation processes to produce valuable bio-products. oup.com Since levoglucosan is a major component of the bio-oil produced from the fast pyrolysis of lignocellulosic biomass, its efficient fermentation is a key area of research for biorefineries. oup.com

Wild-type industrial microorganisms such as Escherichia coli and Corynebacterium glutamicum are typically unable to utilize levoglucosan. oup.com However, through metabolic engineering, these organisms can be modified to express the gene for levoglucosan kinase (LGK) from organisms like Lipomyces starkeyi. oup.com This allows the engineered strains to grow on levoglucosan as the sole carbon source. oup.com

This strategy has been successfully applied to produce biofuels and platform chemicals. For example, engineered E. coli has been used to produce ethanol (B145695) from levoglucosan. oup.com Similarly, an engineered strain of C. glutamicum expressing LGK has been developed for the aerobic production of succinate, a valuable platform chemical. oup.com These examples demonstrate the potential for direct fermentation pathways to convert pyrolysis-derived anhydrosugars into a range of bio-based products. oup.com

Compound Information Table

Emerging Research Directions and Future Perspectives

Development of Advanced Catalytic Systems for 1,6-Anhydro-alpha-D-glucopyranose Conversion

The efficient conversion of this compound into value-added chemicals is paramount. Research is increasingly focused on developing sophisticated catalytic systems that offer high selectivity and yield. One area of exploration is the use of enzymes, such as anhydro-N-acetylmuramic acid kinase (AnmK) from Pseudomonas aeruginosa, which demonstrates the ability to cleave the 1,6-anhydro ring. nih.gov This enzymatic approach allows for specific transformations under mild conditions, such as the ATP-dependent phosphorylation of the C6 hydroxyl group. nih.gov

In chemical catalysis, Lewis acids like boron trifluoride etherate (BF3·OEt2) have been used for the cationic ring-opening polymerization of derivatives of anhydro sugars. researchgate.net Other systems, such as phosphorus pentafluoride, have also been employed as catalysts for polymerization reactions. researchgate.net The development of these catalysts aims to control the polymerization process, leading to polymers with specific molecular weights and structures. researchgate.net Future work will likely focus on designing heterogeneous catalysts for easier separation and recycling, as well as catalysts that can direct the transformation of this compound to specific, high-value small molecules.

Catalyst SystemTransformationKey Findings
anhydro-N-acetylmuramic acid kinase (AnmK)Cleavage of 1,6-anhydro ringEnables ATP-dependent phosphorylation at the C6 position. nih.gov
Boron trifluoride etherate (BF3·OEt2)Cationic ring-opening polymerizationUsed for polymerization of 1,6-anhydro-2,3,4-tri-O-allyl-β-D-glucopyranose. researchgate.net
Phosphorus pentafluoridePolymerizationEffective catalyst for polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose. researchgate.net

Exploration of Novel Derivatization Strategies for Functional Materials

The rigid bicyclic structure of this compound makes it an excellent scaffold for creating novel functional materials. A significant area of research is its use in the synthesis of stereoregular polymers. researchgate.net Through ring-opening polymerization, derivatives of anhydro sugars can be converted into high molecular weight polysaccharides. researchgate.net For example, the polymerization of 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranose followed by debenzylation yields a highly stereoregular poly-α-(1→6)-anhydro-D-glucopyranose. researchgate.net

Furthermore, the hydroxyl groups of this compound offer sites for various chemical modifications, leading to a wide range of derivatives with tailored properties. These derivatives serve as precursors for synthesizing bioactive compounds, including macrolide antibiotics and rifamycin (B1679328) S. fishersci.pt The exploration of new derivatization reactions will continue to be a priority, aiming to produce advanced materials for applications in medicine, nanotechnology, and polymer science.

DerivativeSynthetic Application
1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-glucopyranosePrecursor for stereoregular poly-α-(1→6)-anhydro-D-glucopyranose. researchgate.net
General DerivativesPrecursors for rifamycin S, thromboxane (B8750289) B2, macrolide antibiotics. fishersci.pt

Enhancement of Recovery Methods from Complex Biomass Pyrolysis Liquids

A major challenge in utilizing this compound is its efficient separation from the complex mixture of compounds found in biomass pyrolysis liquids, or bio-oil. During pyrolysis, it can polymerize into polysaccharides, which then decompose into other products. Preventing these secondary reactions is crucial for maximizing yield.

One emerging strategy is to conduct pyrolysis in a solvent that can stabilize the anhydro sugar. Using sulfolane, a polar aprotic solvent, has been shown to be effective because it is a good solvent for levoglucosan (B13493) (the common name for 1,6-anhydro-β-D-glucopyranose), thereby preventing its polymerization. researchgate.net Another approach involves the use of hydrophobic ionic liquids, in which the dehydration of glucose to anhydroglucose (B10753087) can proceed effectively at high temperatures without a catalyst. researchgate.net Future research will focus on developing more cost-effective and scalable separation technologies, such as advanced membrane filtration, selective extraction, and crystallization processes, to improve the purity and recovery of this compound from bio-oil.

Integration into Holistic Biorefinery Concepts for Multi-Product Valorization

The economic viability of biomass utilization hinges on the concept of the integrated biorefinery, where all components of the feedstock are converted into a portfolio of valuable products. This compound is a key platform molecule in this model, derived from the cellulosic fraction of biomass. rsc.orgresearchgate.net Its conversion to bioethanol is one potential application within a biorefinery. fishersci.pt

The integration of this compound valorization involves coupling its production and conversion with other process streams. For instance, the lignin (B12514952) and hemicellulose fractions of biomass can be simultaneously processed to produce other chemicals, materials, and energy. The development of catalytic pathways that can convert this compound alongside other sugar-derived platform molecules will be essential for creating synergistic and economically favorable biorefinery models.

Advanced Microscale Analytical Techniques for Detailed Mechanistic Insights

A fundamental understanding of the reaction mechanisms involved in the formation and conversion of this compound is critical for process optimization. Advanced analytical techniques are providing unprecedented insights at the molecular level. For example, high-resolution X-ray crystallography has been used to determine the three-dimensional structures of enzymes like AnmK in complex with substrates and products. nih.gov

These structural snapshots, combined with molecular dynamics (MD) simulations, allow researchers to visualize the entire catalytic cycle, including substrate binding and the conformational changes that occur during the reaction. nih.gov These computational and experimental techniques can reveal the roles of specific amino acid residues and even individual water molecules in the catalytic mechanism. nih.gov Such detailed mechanistic knowledge is invaluable for the rational design of more efficient catalysts and reaction conditions for the transformation of this compound.

Q & A

Q. What are the established methods for synthesizing 1,6-Anhydro-alpha-D-glucopyranose, and what are their respective yields and purity considerations?

Pyrolysis of starch or cellulose under controlled conditions (e.g., 300–400°C in an inert atmosphere) is a primary method, yielding levoglucosan (1,6-Anhydro-beta-D-glucopyranose), with structural analogs like the alpha form synthesized via acid-catalyzed intramolecular transglycosylation . Purification often involves recrystallization or chromatography, with yields varying between 30–60% depending on feedstock and catalyst (e.g., phosphoric acid). Purity is confirmed via HPLC or GC-MS, with residual ash content <0.1% as per pharmacopeial standards .

Q. Which spectroscopic techniques are most effective for characterizing the anhydro ring structure in this compound?

  • NMR : 1^1H and 13^13C NMR identify the anhydro ring via characteristic shifts (e.g., C1 at ~95 ppm for the alpha anomer) and coupling patterns (J1,2 ~3–4 Hz) .
  • IR : The absence of a free hydroxyl group at C6 is confirmed by missing O-H stretching (~3400 cm1^{-1}) and the presence of ether linkage absorption (~1100 cm1^{-1}) .
  • X-ray crystallography : Resolves conformational details, such as the chair conformation of the pyranose ring and the 1,6-anhydro bridge geometry .

Q. How does the anhydro ring in this compound influence its solubility and reactivity compared to glucose?

The 1,6-anhydro ring reduces hydrophilicity, decreasing water solubility (e.g., ~50 g/L vs. glucose’s 900 g/L at 25°C) due to reduced hydrogen bonding capacity. Reactivity shifts toward ring-opening reactions (e.g., acid hydrolysis to glucose) rather than typical reducing sugar behavior .

Advanced Research Questions

Q. How can conflicting data on the thermal stability of this compound be resolved in experimental settings?

Discrepancies in decomposition temperatures (reported 180–220°C) arise from moisture content and analytical methods. Use differential scanning calorimetry (DSC) under dry nitrogen to standardize measurements, ensuring sample purity >99% (via Karl Fischer titration). Cross-validate with thermogravimetric analysis (TGA) to distinguish decomposition from sublimation .

Q. What are the challenges in utilizing this compound as a chiral building block in asymmetric synthesis, and how can reaction conditions be optimized?

  • Steric hindrance : The rigid anhydro ring limits nucleophilic attack at C1. Use bulky catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantioselectivity in glycosylation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility and reaction rates.
  • Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation to optimize reaction quenching .

Q. What computational models are validated for predicting the conformational dynamics of this compound in aqueous solutions?

Molecular dynamics (MD) simulations using force fields like GLYCAM06 or CHARMM36 reproduce experimental data (e.g., ring puckering and hydration shells). Validate against NMR-derived NOE correlations and neutron scattering data for solvation dynamics .

Methodological Considerations

Q. How can researchers design experiments to study the enzymatic hydrolysis of this compound?

Use levoglucosan kinase (e.g., from Thermobifida fusca) for phosphorylation at C6, followed by HPLC analysis of glucose-6-phosphate. Control pH (7.5–8.0) and temperature (37–50°C) to match enzyme activity profiles. Include inhibitors like EDTA to rule out metal-dependent side reactions .

Q. What strategies address contradictions in reported biological activities of this compound derivatives?

  • Batch variability : Standardize starting material purity via LC-MS.
  • Cell line specificity : Use isogenic cell lines to isolate compound effects.
  • Dose-response curves : Perform IC50 assays across multiple concentrations (1–100 µM) to confirm activity thresholds .

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1,6-Anhydro-alpha-d-glucopyranose

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